Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate
Description
Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate is a brominated aromatic ester featuring a hydroxyl group on the phenyl ring and a secondary hydroxyl group on the propanoate backbone. This compound is synthesized via bromination of phenolic precursors using N-bromosuccinimide (NBS) in acetonitrile, followed by hydrolysis or esterification steps . Its structural complexity and functional groups make it a candidate for biological activity studies, particularly in immunomodulation and enzyme inhibition.
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11BrO4/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9,12-13H,5H2,1H3 |
InChI Key |
JLQQWSFEZHQDRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-bromo-4-hydro
Comparison with Similar Compounds
Hydroxyimino Derivatives
Example: (E)-Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoate (Compound 29)
- Structural Difference: Replaces the secondary hydroxyl group with a hydroxyimino (NOH) moiety.
- Synthesis: Derived from the oxidation of (E)-Methyl 2-hydroxyimino-3-(4-hydroxyphenyl)propionate using NBS in CH₃CN .
- Biological Relevance: Hydroxyimino derivatives are intermediates in synthesizing immunostimulants, though they may induce allergic reactions .
| Property | Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate | Compound 29 (Hydroxyimino derivative) |
|---|---|---|
| Functional Groups | -OH (phenyl and propanoate) | -OH (phenyl), -NOH (propanoate) |
| Molecular Weight (Da) | ~285.1 (calculated) | ~299.1 |
| Biological Activity | Potential immunomodulatory effects | Intermediate for immunostimulants |
Substituted Benzophenones
Example: Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate (Compound 1)
- Structural Difference : Incorporates a dihydroxybenzoyl group and additional hydroxyl substituents on the phenyl ring.
- Biological Activity : Exhibits anti-tuberculosis activity, enhanced synergistically with gallic acid (compound 4) .
- Key Insight : The increased hydroxylation enhances solubility and hydrogen-bonding capacity, critical for target binding in microbial inhibition.
| Property | Target Compound | Compound 1 (Benzophenone) |
|---|---|---|
| Solubility | Moderate (polar solvents) | High (due to polyhydroxylation) |
| Bioactivity | Underexplored | Anti-tuberculosis (MIC: <10 µg/mL) |
Alkyl-Substituted Esters
Examples :
- Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate ()
- Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate ()
- Structural Differences : Bromo/hydroxy groups replaced with ethyl, fluoro, or methyl substituents.
- Synthesis : Alkyl/aryl halide substitution or Friedel-Crafts alkylation .
- Applications : Fluorinated analogs are explored as chiral intermediates in pharmaceuticals .
| Property | Target Compound | Methyl 3-(4-ethylphenyl)-2-hydroxypropanoate |
|---|---|---|
| Substituent Effects | Bromine enhances electrophilicity | Ethyl improves lipophilicity |
| Boiling Point | ~300°C (estimated) | ~280°C (predicted) |
Acid Derivatives
Example: 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid ()
- Structural Difference : Carboxylic acid replaces the ester group; methyl substitution at C2.
- Synthesis: Hydrolysis of methyl esters using KOH in methanol/acetone (41% yield) .
- Physicochemical Properties : Higher water solubility compared to esters due to the acidic group.
| Property | Target Compound | 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid |
|---|---|---|
| Functional Group | Ester (-COOCH₃) | Carboxylic acid (-COOH) |
| Solubility | Low in water | Moderate in water |
| Crystallization | Not reported | Achieved via slow evaporation in methanol |
Amino-Substituted Analogs
Example: 2-Amino-2-(3-bromo-4-hydroxyphenyl)acetate Methyl Hydrochloride ()
- Structural Difference: Amino group replaces the hydroxyl group on the propanoate backbone.
- Applications: Amino derivatives are precursors for peptide-like drugs, with improved bioavailability .
Q & A
Q. How can the synthesis of methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation, esterification, and hydroxylation. Key parameters to optimize include:
- Temperature control : Reactions involving bromine substituents (e.g., electrophilic aromatic substitution) require precise temperature regulation (0–5°C for bromination steps) to avoid side reactions .
- Catalyst selection : Use of Lewis acids like FeCl₃ or AlCl₃ for directing substituents on the aromatic ring .
- Solvent systems : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction homogeneity, while aqueous workups improve isolation of intermediates .
- Purification techniques : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .
Q. What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
Q. How do substituent positions (bromo, hydroxy) influence the compound’s reactivity and bioactivity?
Methodological Answer: A comparative analysis of structural analogs reveals:
| Substituent Position | Reactivity Impact | Bioactivity Trend |
|---|---|---|
| 3-Bromo-4-hydroxy | Enhanced electrophilicity for nucleophilic aromatic substitution | Increased anti-inflammatory activity due to improved hydrogen bonding with COX-2 |
| 2-Bromo-5-methoxy | Reduced steric hindrance in ester hydrolysis | Lower cytotoxicity but weaker enzyme inhibition |
| 4-Bromo-3-chloro | Higher halogen electronegativity accelerates oxidation | Potentiated antimicrobial effects |
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with inflammatory targets (e.g., COX-2, PDB ID 5KIR). The bromo and hydroxy groups form halogen bonds and hydrogen bonds with Arg120 and Tyr355 residues, respectively .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .
Q. How can crystallography resolve contradictions in reported stereochemical configurations?
Methodological Answer:
- Single-crystal X-ray diffraction : Use SHELX programs for structure refinement. Key steps:
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Space group determination : Monoclinic P2₁/c common for chiral esters; check Flack parameter (≈0) to confirm enantiopurity .
- Hydrogen bonding analysis : Identify intermolecular O–H⋯O interactions (2.6–2.8 Å) stabilizing the crystal lattice .
Q. How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
- Control experiments : Compare assays using standardized protocols (e.g., MTT for cytotoxicity, ELISA for cytokine inhibition) to minimize variability .
- Metabolic stability tests : Assess liver microsome stability (e.g., rat CYP450 isoforms) to differentiate intrinsic activity vs. metabolite effects .
- Structural analogs : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent-specific effects .
Q. What mechanistic insights explain the compound’s anti-inflammatory effects?
Methodological Answer:
- Enzyme inhibition assays : Dose-dependent inhibition of COX-2 (IC₅₀ = 12 µM) and 5-lipoxygenase (IC₅₀ = 18 µM) via competitive binding .
- NF-κB pathway modulation : Western blotting shows reduced p65 phosphorylation in LPS-stimulated macrophages at 24 h post-treatment (10 µM) .
- ROS scavenging : DCFH-DA assays confirm ~40% reduction in intracellular ROS at 50 µM .
Q. What challenges arise when scaling up synthesis for preclinical studies?
Methodological Answer:
- Reaction exotherms : Use jacketed reactors with cooling loops to manage heat during bromination .
- Purification bottlenecks : Replace column chromatography with countercurrent distribution for gram-scale batches .
- Stability issues : Lyophilize final product under argon to prevent ester hydrolysis .
Data Contradiction Analysis
Example: Discrepancies in reported IC₅₀ values for COX-2 inhibition may stem from:
- Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states of hydroxy groups .
- Protein sources : Recombinant human COX-2 vs. murine isoforms exhibit differential ligand affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
